molecular formula C17H12F3N5O2S B10806197 2-((9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

2-((9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B10806197
M. Wt: 407.4 g/mol
InChI Key: XLKYQWJJGKDKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-352098 is a chemical compound known for its role as a modulator of the protein kinase PDK1 (3-phosphoinositide-dependent protein kinase-1). This compound has a molecular formula of C17H12F3N5O2S and a molecular weight of 407.37 g/mol . It is primarily used in scientific research to study the modulation of PDK1, which is a key player in various cellular processes, including cell growth, survival, and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-352098 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of WAY-352098 follows similar synthetic routes but on a larger scale. The process involves:

    Scaling up the reactions: The reactions are scaled up using industrial reactors and optimized for higher yields.

    Continuous monitoring: The reaction conditions are continuously monitored and controlled to ensure consistency and quality.

    Purification and quality control: The final product undergoes rigorous purification and quality control processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

WAY-352098 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups of WAY-352098.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halides and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of WAY-352098 with modified functional groups, which can be used for further research and development.

Scientific Research Applications

WAY-352098 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the modulation of PDK1 and its downstream effects.

    Biology: WAY-352098 is used in cell biology to investigate the role of PDK1 in cell growth, survival, and metabolism.

    Medicine: The compound is studied for its potential therapeutic applications in diseases where PDK1 is implicated, such as cancer and diabetes.

    Industry: WAY-352098 is used in the development of new drugs and therapeutic agents targeting PDK1.

Mechanism of Action

WAY-352098 exerts its effects by modulating the activity of PDK1. PDK1 is a key kinase in the PI3K/Akt signaling pathway, which is involved in various cellular processes. WAY-352098 binds to the active site of PDK1, altering its conformation and activity. This modulation affects the phosphorylation and activation of downstream targets, leading to changes in cell growth, survival, and metabolism .

Comparison with Similar Compounds

Similar Compounds

    PDKtide: A biological active peptide that mimics the docking motif of PDK1.

    PDK1-IN-RS2: A substrate-selective PDK1 inhibitor.

    PS47: An inactive E-isomer of PS48, used as a negative control.

    PS210: A potent activator of PDK1 that binds to the PIF-pocket.

Uniqueness of WAY-352098

WAY-352098 is unique in its specific modulation of PDK1, making it a valuable tool for studying the PI3K/Akt signaling pathway. Its high purity and well-characterized activity make it a preferred choice for research applications .

Properties

Molecular Formula

C17H12F3N5O2S

Molecular Weight

407.4 g/mol

IUPAC Name

2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C17H12F3N5O2S/c18-17(19,20)27-11-7-5-10(6-8-11)21-14(26)9-28-16-24-23-15-22-12-3-1-2-4-13(12)25(15)16/h1-8H,9H2,(H,21,26)(H,22,23)

InChI Key

XLKYQWJJGKDKAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=NN3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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